molecular formula C17H21O3- B13891530 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate CAS No. 72934-20-4

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate

Cat. No.: B13891530
CAS No.: 72934-20-4
M. Wt: 273.35 g/mol
InChI Key: GKBNJOLVPRPWCD-UHFFFAOYSA-M
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Description

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate is an organic compound known for its unique structure and properties. It is a derivative of benzoic acid, where the hydrogen atom of the hydroxyl group is replaced by a 3,7-dimethylocta-2,6-dien-1-yl group. This compound is of significant interest in various fields, including chemistry, biology, and industry, due to its versatile applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate typically involves the esterification of benzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

2-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]benzoate can be compared with other similar compounds, such as:

    Geranyl benzoate: Similar structure but with different substituents on the benzoate group.

    Geranyl acetate: An ester of geraniol with acetic acid, used in fragrances and flavors.

    Geranyl palmitate: An ester of geraniol with palmitic acid, used in cosmetics and personal care products.

These compounds share some common properties but differ in their specific applications and reactivity, highlighting the unique characteristics of this compound.

Properties

CAS No.

72934-20-4

Molecular Formula

C17H21O3-

Molecular Weight

273.35 g/mol

IUPAC Name

2-(3,7-dimethylocta-2,6-dienoxy)benzoate

InChI

InChI=1S/C17H22O3/c1-13(2)7-6-8-14(3)11-12-20-16-10-5-4-9-15(16)17(18)19/h4-5,7,9-11H,6,8,12H2,1-3H3,(H,18,19)/p-1

InChI Key

GKBNJOLVPRPWCD-UHFFFAOYSA-M

Canonical SMILES

CC(=CCCC(=CCOC1=CC=CC=C1C(=O)[O-])C)C

Origin of Product

United States

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